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Core Principles of Nickel-Cobalt Co-Precipitation

Nickel-cobalt co-precipitation is a hydrometallurgical technique used to selectively separate
and recover nickel and cobalt from aqueous solutions, typically acidic sulfate leach liquors
derived from laterite ores or recycled battery materials.[1][2][3] The most common industrial
application is the production of Mixed Hydroxide Precipitate (MHP), an intermediate product
that is further refined to produce pure nickel and cobalt.[4][5][6]

The underlying principle involves adjusting the solution's pH with a neutralizing agent to
decrease the solubility of nickel and cobalt ions, causing them to precipitate out of the solution
as hydroxides.[7][8] The chemical properties of nickel and cobalt are very similar, which makes
their separation challenging, but achievable through precise control of process parameters.[5]

Chemical Reactions:

The fundamental reaction for the precipitation of nickel and cobalt hydroxides from a sulfate
solution using a base like sodium hydroxide (NaOH) is as follows:

o Nickel Hydroxide Precipitation: NiSOas(aq) + 2NaOH(aq) — Ni(OH)z(s) + Na=S0a4(aq)
o Cobalt Hydroxide Precipitation: CoSOa(aq) + 2NaOH(aq) — Co(OH)z(s) + NazS0a4(aq)
When using other precipitating agents like magnesia (MgO), the reactions are:

e NiSOas(aq) + MgO(s) + H20(l) - Ni(OH)z(s) + MgSOa(aq)
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e C0SOas(aq) + MgO(s) + H20(l) —» Co(OH)z(s) + MgSOa(aq)

Key Influencing Factors:

The efficiency, selectivity, and physical properties of the precipitate are governed by several

critical parameters:

pH: This is the most crucial factor. Nickel and cobalt have different pH ranges for
precipitation. Generally, iron is removed at a lower pH (3.5-4.0) before the target metals are
precipitated.[9] Cobalt and nickel precipitation typically begins around pH 7 and is largely
complete by pH 9.[1][10] Precise pH control is essential to selectively precipitate nickel and
cobalt while minimizing the co-precipitation of impurities like manganese (Mn) and
magnesium (Mg).[7]

Temperature: Temperature affects both reaction kinetics and the precipitate's morphology.
Industrial processes are often operated at elevated temperatures (e.g., 50-60°C) to improve
precipitation rates and obtain a denser, more easily filterable product.[6][10][11]

Precipitating Agent: The choice of neutralizing agent (e.g., NaOH, MgO, CaO) impacts the
process cost, precipitate purity, and handling characteristics.[7][8] Magnesia (MgO) is
commonly used in industrial MHP production.[6]

Complexing Agents: In the synthesis of precursors for battery cathodes, ammonia (NHs) is
often used as a complexing agent. It forms soluble metal-ammine complexes ([Ni(NHs)e]2*,
[Co(NH3)s]2*), which helps control the concentration of free metal ions.[12] This allows for
better control over particle nucleation and growth, leading to spherical particles with a narrow
size distribution, which is crucial for battery performance.[8][13]

Residence Time: The time the solution spends in the reactor influences the extent of the
reaction and particle growth. A typical residence time for MHP production is around 2 to 4
hours.[1][11]

Data Presentation: Process Parameters and
Precipitate Composition
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The following tables summarize key quantitative data from various studies on nickel-cobalt co-
precipitation.

Table 1: Typical Operating Parameters for Mixed Hydroxide Precipitation (MHP)

Parameter Value Notes

Optimal range for selective
pH 75-85 precipitation of Ni and Co over
Mn and Mg.[10]

Higher temperatures (e.g., 50-

60°C) are preferred for better
Temperature 40-95°C o o

kinetics and precipitate

characteristics.[10][11]

Sufficient time for reaction
Residence Time 2 - 4 hours completion and particle
growth.[11]

Commonly used in industrial
Precipitating Agent Magnesia (MgO) processes for its effectiveness

and cost.[6]

Table 2: Typical Composition of Industrial Mixed Hydroxide Precipitate (MHP) (% Dry Basis)
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Element /| Compound Weight % Comments

Nickel (Ni) ~40% Primary valuable metal.

Cobalt (Co) 1-3% Co-product with nickel.[4]
Common impurity; co-

Manganese (Mn) ~3% precipitation increases with pH.
[1]

] Often from the precipitating

Magnesium (Mg) ~3%
agent (MgO) or ore.[1]
Associated with incomplete

Sulfate (SOa4) ~17% washing or inclusion in the
precipitate matrix.[1]

) As-produced MHP is very wet
Moisture ~50%

and requires drying.[4]

Table 3: Effect of pH on Metal Precipitation Efficiency

. . Manganese
Nickel (Ni) Cobalt (Co)
pH (Mn) Co- Notes
Recovery Recovery L.
precipitation
Initial
precipitation of Ni
7.0 ~83% ~92% ~24% _
and Co is
significant.[6]
o High recovery of
2.6% (in final ) )
8.7 99.9% 99.8% ) Ni and Co is
PP achieved.[7]
Optimal pH for
maximizing
9.0 99.0% 98.8% - . o
Ni/Co yield in
some studies.[3]
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Experimental Protocols

Below are detailed methodologies for key co-precipitation experiments.

Protocol 1: General Mixed Hydroxide Co-Precipitation
(MHP)

This protocol describes a typical batch experiment for precipitating nickel and cobalt from a
synthetic sulfate solution using magnesia.

o Solution Preparation: Prepare a synthetic pregnant leach solution (PLS) containing nickel
(e.g., 5 g/L) and cobalt (e.g., 1 g/L) by dissolving their respective sulfate salts in deionized
water.

o Reactor Setup: Place the PLS in a stirred, temperature-controlled batch reactor. Heat the
solution to the desired temperature (e.g., 50°C).[6]

o Seeding (Optional but Recommended): Add previously prepared MHP seed material to the
reactor and stir for approximately 30 minutes. Seeding provides nucleation sites and
improves precipitate characteristics.[1][6]

o Precipitation: Prepare a slurry of caustic calcined magnesia (MgO). Slowly add the MgO
slurry to the reactor to raise the pH. Monitor the pH continuously and control the addition rate
to maintain a target pH between 7.5 and 8.5.[10][14]

e Reaction: Allow the reaction to proceed for a residence time of 2-4 hours with continuous
stirring.[11]

» Solid-Liquid Separation: After the reaction is complete, separate the solid precipitate from the
solution via filtration.

e Washing and Drying: Wash the filtered MHP cake with water to remove soluble impurities.
Dry the washed precipitate in an oven at approximately 110°C.[7]

e Analysis: Analyze the solid precipitate for its elemental composition (Ni, Co, Mn, Mg) and the
final solution for residual metal content to determine precipitation efficiency.
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Protocol 2: Co-Precipitation for Battery Precursor
Synthesis (NMC811)

This protocol is adapted for synthesizing spherical Ni-Mn-Co hydroxide, a precursor for NMC
(Nickel-Manganese-Cobalt) cathode materials, using a continuous stirred-tank reactor (CSTR).
[8][13]

» Reagent Preparation:

o Metal Solution: Prepare a 2M aqueous solution of metal sulfates with the desired
stoichiometric ratio (e.g., Ni:Mn:Co = 8:1:1).

o Base Solution: Prepare a 10M sodium hydroxide (NaOH) solution.
o Complexing Agent: Prepare an aqueous ammonia (NHs) solution (e.g., 1-6 M).

o De-aerate all solutions by bubbling with nitrogen for at least 60 minutes to prevent
oxidation, especially of manganese.[13]

e Reactor Setup:
o Initially charge the CSTR with a solution of aqueous ammonia.[8]
o Set the reactor temperature (e.g., 55°C) and stirring speed (e.g., 230 rpm).[15]
o Maintain an inert nitrogen atmosphere throughout the process.[13][15]

e Continuous Co-Precipitation:

o Continuously pump the metal sulfate solution, NaOH solution, and ammonia solution into
the reactor at controlled flow rates.[15]

o Continuously monitor and control the pH of the reaction system within a narrow range
(e.g., 10.8 - 11.1).[15] The NaOH feed rate is typically adjusted to maintain the pH
setpoint.

o Steady State and Collection: Allow the system to reach a steady state. The overflow from the
reactor contains the suspended precursor particles.
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e Post-Processing:
o Collect the precursor slurry.

o Wash the particles repeatedly with deionized water to remove residual salts (e.g.,
Naz2S0a).

o Dry the washed precursor material under vacuum.

o Characterization: Analyze the precursor for elemental composition, particle size distribution,
morphology (using SEM), and crystal structure (using XRD).[13]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes and principles described.
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General MHP Process Workflow
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Caption: A typical workflow for producing Mixed Hydroxide Precipitate (MHP) from laterite ore.
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Logical Relationship of pH in Hydroxide Precipitation
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Caption: The relationship between pH and the precipitation ranges for different metal
hydroxides.

Experimental Workflow for Battery Precursor Synthesis
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Caption: A continuous co-precipitation workflow for synthesizing battery precursor materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. min-eng.com [min-eng.com]

. n-bri.org [n-bri.org]

. Scispace.com [scispace.com]

. researchgate.net [researchgate.net]

. psecommunity.org [psecommunity.org]

°
© [e0) ~ » (&) EEN w N =

. researchgate.net [researchgate.net]

e 10. WO2017117626A1 - Precipitation of nickel and cobalt - Google Patents
[patents.google.com]

e 11. researchgate.net [researchgate.net]

e 12. researchgate.net [researchgate.net]

e 13. iris.polito.it [iris.polito.it]

e 14. UQ eSpace [espace.library.ug.edu.au]

e 15. CN113582252A - Preparation method of nickel-cobalt-manganese ternary precursor
material and lithium ion battery - Google Patents [patents.google.com]

» To cite this document: BenchChem. [basic principles of nickel-cobalt co-precipitation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b8461503#basic-principles-of-nickel-cobalt-co-
precipitation]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b8461503?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Hydroxide-precipitation-d-iagram-25-C-adapted-from-Monhemius-1977_fig1_290998089
https://www.researchgate.net/publication/290998089_Chemical_aspects_of_mixed_nickel-cobalt_hydroxide_precipitation_and_refining
https://www.researchgate.net/figure/Mixed-Hydroxide-Precipitation-with-One-Stage-Iron-Removal_fig1_272566493
https://www.min-eng.com/criticalminerals24/drafts/session4/terekhov.pdf
https://www.n-bri.org/assets/images/publication/dd1eb4ff38154f51562d6ab0a6449e24.pdf
https://scispace.com/pdf/recovery-of-nickel-and-cobalt-as-mhp-from-limonitic-ore-3ru693j7qk.pdf
https://www.researchgate.net/publication/233672145_Bulk_precipitation_of_nickel_and_cobalt_from_sulphate_leach_liquor_by_CaO_pulp
https://psecommunity.org/wp-content/plugins/wpor/includes/file/2506/LAPSE-2025.0246-1v1.pdf
https://www.researchgate.net/figure/The-effect-of-pH-on-precipitation-of-iron-nickel-and-cobalt_fig1_371562817
https://patents.google.com/patent/WO2017117626A1/en
https://patents.google.com/patent/WO2017117626A1/en
https://www.researchgate.net/figure/Profile-of-nickel-precipitation-percentage-as-a-function-of-temperature-at-a-constant-pH_fig1_257729279
https://www.researchgate.net/figure/Effect-of-equilibrium-pH-on-cobalt-and-nickel-extraction_tbl4_223910569
https://iris.polito.it/retrieve/e384c434-cf1a-d4b2-e053-9f05fe0a1d67/1-s2.0-S0009250922002184-main.pdf
https://espace.library.uq.edu.au/view/UQ:227858
https://patents.google.com/patent/CN113582252A/en
https://patents.google.com/patent/CN113582252A/en
https://www.benchchem.com/product/b8461503#basic-principles-of-nickel-cobalt-co-precipitation
https://www.benchchem.com/product/b8461503#basic-principles-of-nickel-cobalt-co-precipitation
https://www.benchchem.com/product/b8461503#basic-principles-of-nickel-cobalt-co-precipitation
https://www.benchchem.com/product/b8461503#basic-principles-of-nickel-cobalt-co-precipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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